![molecular formula C19H16N4 B12896948 N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine CAS No. 787591-85-9](/img/no-structure.png)
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine is an organic compound belonging to the class of imidazopyrazines. These compounds are characterized by a pyrazine ring fused to an imidazole ring.
Vorbereitungsmethoden
The synthesis of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienayme multicomponent reaction, which allows for the efficient construction of the imidazopyrazine core . This reaction involves the condensation of an aldehyde, an amine, and an isocyanide under specific conditions to yield the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine involves its binding to the catalytic site of TDP1. By mimicking substrate interactions, the compound competitively inhibits the enzyme, thereby preventing the repair of DNA adducts formed by topoisomerase inhibitors. This inhibition enhances the cytotoxic effects of these inhibitors, making it a promising candidate for combination cancer therapy .
Vergleich Mit ähnlichen Verbindungen
N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine can be compared with other imidazopyrazine derivatives, such as:
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: This compound also belongs to the imidazopyrazine class and shares similar structural features.
N,2-diphenylimidazo[1,2-a]pyrazin-3-amines: These compounds have been identified as TDP1 binders and catalytic inhibitors, similar to this compound.
The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory effects on TDP1, which make it a valuable compound for further research and development.
Eigenschaften
787591-85-9 | |
Molekularformel |
C19H16N4 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4/c1-20-18-19-22-13-17(15-10-6-3-7-11-15)23(19)16(12-21-18)14-8-4-2-5-9-14/h2-13H,1H3,(H,20,21) |
InChI-Schlüssel |
KDXPKFIFRAKEDB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=C(N2C1=NC=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.